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Introduction
KN1022, also known as Envafolimab, is a novel, subcutaneously administered, single-domain

antibody targeting the programmed death-ligand 1 (PD-L1).[1][2] Developed by Alphamab

Oncology, KN1022 represents a significant advancement in cancer immunotherapy, offering a

convenient alternative to intravenously administered checkpoint inhibitors.[3][4][5] Its unique

structure, a fusion of a humanized single-domain anti-PD-L1 antibody with a human IgG1 Fc

fragment, allows for high affinity binding to PD-L1, thereby blocking its interaction with the PD-1

receptor on T-cells and reactivating the host immune response against tumor cells.[1][2][6] This

guide provides a comprehensive overview of the safety and toxicity profile of KN1022, drawing

from available preclinical and clinical trial data.

Preclinical Toxicology
Detailed quantitative preclinical toxicology data for KN1022, such as LD50 (median lethal dose)

and NOAEL (No-Observed-Adverse-Effect Level), are not extensively available in the public

domain, which is common for proprietary therapeutic agents in development. However,

preclinical studies have indicated that envafolimab exhibits a significant tumor-inhibitory effect.

[3] Functional tests in mixed lymphocyte reaction (MLR) assays demonstrated that envafolimab

can activate CD4-positive T cells to release interferon-gamma (IFN-γ), with a more potent effect

observed compared to durvalumab at the same molar concentration.[3] In vivo studies in NOD-
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SCID mice with A375 human melanoma cells showed that envafolimab has a half-life of

approximately 72 hours and exhibits antitumor activity.[6]

Clinical Safety and Tolerability
The clinical safety profile of KN1022 has been evaluated in several Phase I and Phase II

studies, demonstrating a manageable and favorable safety profile in patients with advanced

solid tumors.

Phase I Studies
A first-in-human, open-label, Phase I trial (NCT02827968) in the United States enrolled 28

patients with various advanced solid tumors. The study consisted of a dose-escalation phase

(0.01-10 mg/kg once weekly) and a dose-exploration phase (300 mg once every 4 weeks).[3]

[4][5][7] Key findings from this study include:

No Dose-Limiting Toxicities (DLTs): No DLTs were reported during the dose-escalation

phase, even at the highest dose of 10 mg/kg.[4][5][7]

No Injection-Site Reactions: No significant injection-site reactions were observed.[4][5][7]

Most Common Adverse Events: The most frequently reported treatment-emergent adverse

events (TEAEs) were generally mild and included fatigue, nausea, and diarrhea.[4][8]

Another Phase I study in Japanese patients with advanced solid tumors also showed that

envafolimab was well-tolerated. In this trial, no DLTs were reported in the dose-escalation

phase (1.0, 2.5, and 5.0 mg/kg once weekly) or the dose-expansion phase (2.5 or 5.0 mg/kg

every 2 weeks and 300 mg every 4 weeks).[9]

A Phase I study in Chinese patients with advanced solid tumors (N=287) also demonstrated a

favorable safety profile, with no DLTs observed during dose escalation (0.1 to 10.0 mg/kg once

weekly).[10]

Phase II Studies
A pivotal Phase II trial in China evaluated the efficacy and safety of envafolimab in 103 patients

with previously treated microsatellite instability-high (MSI-H) or mismatch repair deficient
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(dMMR) advanced solid tumors. The findings corroborated the manageable safety profile

observed in Phase I studies.

Summary of Treatment-Related Adverse Events (TRAEs)
The following tables summarize the incidence of treatment-related adverse events (TRAEs)

observed in key clinical trials of KN1022 (Envafolimab).

Table 1: Most Common Treatment-Related Adverse Events (All Grades) in Patients with

Advanced Solid Tumors (Phase I - US Study)

Adverse Event Incidence (%) (N=28)

Fatigue 29%

Nausea 18%

Diarrhea 14%

Hypothyroidism 14%

Data sourced from a retrospective study on envafolimab.[8]

Table 2: Grade 3-4 Treatment-Related Adverse Events in Patients with MSI-H/dMMR Advanced

Solid Tumors (Phase II Study)

Adverse Event Incidence (%)

Leukopenia 17%

Asthenia 17%

Rash 16%

Hypothyroidism 16%

Hyperthyroidism 12%

Decreased neutrophil count 12%

Anemia 12%
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Data sourced from a review article on envafolimab.[3]

Table 3: Immune-Related Adverse Events (irAEs) in Chinese Patients with Advanced Solid

Tumors (Phase I Study)

Adverse Event Incidence (%) (N=287)

Hypothyroidism ≥2%

Hyperthyroidism ≥2%

Immune-related hepatitis ≥2%

Rash ≥2%

The incidence of all-grade immune-related adverse events was 24.0%.[10]

Experimental Protocols
Phase I First-in-Human Study (NCT02827968)

Study Design: This was an open-label, multicenter, dose-escalation and dose-exploration

study.

Patient Population: Patients with histologically or cytologically confirmed advanced or

metastatic solid tumors who had failed standard therapy.

Dose Escalation Phase:

A modified 3+3 design was used.

Patients received subcutaneous envafolimab at doses ranging from 0.01 to 10 mg/kg once

weekly.

Dose-limiting toxicity (DLT) was evaluated during the first 28 days of treatment.

Dose Exploration Phase:

Patients received a fixed dose of 300 mg of envafolimab subcutaneously once every 4

weeks.[5][7]
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Safety Assessments: Adverse events were monitored continuously and graded according to

the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-

CTCAE) version 4.03.

Signaling Pathway and Experimental Workflow
Diagrams
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Caption: Mechanism of action of KN1022 in blocking the PD-1/PD-L1 signaling pathway.
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Experimental Workflow for a Phase I Dose-Escalation
Study
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Caption: A simplified workflow of a typical 3+3 dose-escalation clinical trial design.

Conclusion
KN1022 (Envafolimab) has demonstrated a manageable and favorable safety profile in clinical

trials involving patients with a range of advanced solid tumors. The subcutaneous

administration offers a significant advantage in terms of patient convenience. The observed

treatment-related adverse events are consistent with the known safety profile of PD-1/PD-L1

inhibitors. No dose-limiting toxicities were observed in Phase I dose-escalation studies, and the

incidence of severe immune-related adverse events is comparable to other agents in its class.

Ongoing and future studies will further delineate the long-term safety and efficacy of KN1022 in

various cancer types and in combination with other therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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